Polymyxin E1 (sulfate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Polymyxin E1 (sulfate) is produced through a fermentation process involving the natural producer Paenibacillus polymyxa var. colistinus . The biosynthesis of polymyxins involves non-ribosomal peptide synthetases, which incorporate specific amino acids into the peptide chain . Industrial production methods typically involve optimizing fermentation conditions to maximize yield and purity .
Chemical Reactions Analysis
Polymyxin E1 (sulfate) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may alter the compound’s activity.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially affecting its efficacy.
Substitution: Substitution reactions can occur at specific sites within the molecule, leading to the formation of analogues with different properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Polymyxin E1 (sulfate) has a wide range of scientific research applications:
Mechanism of Action
Polymyxin E1 (sulfate) exerts its effects by binding to lipopolysaccharides and phospholipids in the outer cell membrane of Gram-negative bacteria . This binding displaces divalent cations from the phosphate groups of membrane lipids, leading to disruption of the outer cell membrane, leakage of intracellular contents, and bacterial death . The compound’s bactericidal activity is primarily due to its ability to disrupt the integrity of the bacterial cell membrane .
Comparison with Similar Compounds
Polymyxin E1 (sulfate) is part of the polymyxin family of antibiotics, which includes polymyxin B and polymyxin E (colistin) . While polymyxin B and polymyxin E have similar chemical structures and mechanisms of action, they differ in their pharmacokinetics and pharmacodynamics . Polymyxin E1 (sulfate) is unique in its specific amino acid composition and its potent activity against certain Gram-negative bacteria .
Similar compounds include:
Polymyxin B: Another member of the polymyxin family with similar antibacterial activity but different pharmacokinetic properties.
Polymyxin E2 (colistin B): A closely related compound with similar structure and activity.
Polymyxin analogues: Various synthetic analogues have been developed to improve efficacy and reduce toxicity.
Polymyxin E1 (sulfate) stands out due to its specific activity profile and its role as a critical treatment option for multidrug-resistant infections .
Properties
Molecular Formula |
C53H102N16O17S |
---|---|
Molecular Weight |
1267.5 g/mol |
IUPAC Name |
(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;sulfuric acid |
InChI |
InChI=1S/C53H100N16O13.H2O4S/c1-9-30(6)12-10-11-13-41(72)60-33(14-20-54)48(77)69-43(32(8)71)53(82)65-36(17-23-57)45(74)64-38-19-25-59-52(81)42(31(7)70)68-49(78)37(18-24-58)62-44(73)34(15-21-55)63-50(79)39(26-28(2)3)67-51(80)40(27-29(4)5)66-46(75)35(16-22-56)61-47(38)76;1-5(2,3)4/h28-40,42-43,70-71H,9-27,54-58H2,1-8H3,(H,59,81)(H,60,72)(H,61,76)(H,62,73)(H,63,79)(H,64,74)(H,65,82)(H,66,75)(H,67,80)(H,68,78)(H,69,77);(H2,1,2,3,4)/t30-,31+,32+,33-,34-,35-,36-,37-,38-,39-,40+,42-,43-;/m0./s1 |
InChI Key |
ZJIWRHLZXQPFAD-OQPNQKQZSA-N |
Isomeric SMILES |
CC[C@H](C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O.OS(=O)(=O)O |
Canonical SMILES |
CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.